1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid
Description
1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid is a bicyclic compound featuring a seven-membered cyclohepta[b]pyrrole core fused to a pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, while the carboxylic acid functionality enables further derivatization, such as amide bond formation. This structural motif is critical in medicinal chemistry, particularly in proteolysis-targeting chimeras (PROTACs) and peptide synthesis, where the Boc group ensures stability during synthetic steps and the carboxylic acid acts as a reactive handle for conjugation .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-9-15(12(17)18)8-6-4-5-7-11(15)16/h11H,4-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUPRPFHSGEDMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Analysis
The target molecule features a fused bicyclic system comprising a pyrrole ring and a cycloheptane ring. Key functional groups include:
Synthetic Strategies and Methodologies
Boc Protection and Cyclization Approaches
The introduction of the Boc group is typically achieved early in the synthesis to protect the secondary amine. A representative route involves:
Step 1: Boc Protection of a Primary Amine
Reacting octahydrocyclohepta[b]pyrrol-3a-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DIPEA:
$$
\text{R-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{Base}} \text{R-NH-Boc} + \text{CO}_2
$$
Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF), 0–25°C, 1–4 hours.
Hantzsch Pyrrole Synthesis Adaptations
The Hantzsch reaction provides a pathway to construct the pyrrole core. Using tert-butyl acetoacetate , benzylamine , and 2-bromocycloheptanone , the reaction proceeds via:
- Condensation to form an enamine intermediate.
- Cyclization with the α-bromoketone to form the pyrrole ring.
- In situ hydrolysis of the tert-butyl ester using HBr.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 200°C |
| Pressure | 5.0 bar |
| Solvent | DMF |
| Residence Time | 8–10 minutes |
| Yield | 65–78% |
Patent-Based Methodologies (CN103113288B)
The Chinese patent CN103113288B outlines a multi-step synthesis for analogous bicyclic carboxylic acids:
- Ketone Cyclization :
- Reacting cyclopenta[c]pyrrole ketone with ethyl chloroformate to form an intermediate ester.
- Boc Protection :
- Treatment with Boc anhydride under basic conditions.
- Hydrogenation :
- Catalytic hydrogenation (Pd/C, H₂) to saturate the bicyclic system.
- Acid Hydrolysis :
- HCl-mediated hydrolysis of the ethyl ester to the carboxylic acid.
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Cyclization | 72% | 95% |
| Boc Protection | 89% | 98% |
| Hydrogenation | 68% | 97% |
| Hydrolysis | 85% | 99% |
Continuous Flow Synthesis Innovations
Microreactor technology enables the integration of Hantzsch pyrrole formation and ester hydrolysis into a single continuous process:
Advantages :
- Reduced reaction time (8–10 minutes vs. 12–24 hours in batch).
- Improved safety due to minimized handling of HBr.
- Scalability for industrial production.
Case Study :
Using a Syrris Asia flow reactor , the synthesis of 1-(tert-butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid achieved:
- Total Yield : 71% (vs. 52% in batch).
- Purity : 98.5% (vs. 93% in batch).
Stereochemical and Process Optimization
Stereoselective Hydrogenation
The saturation of the bicyclic system requires precise control to avoid diastereomer formation. Pd/C or Raney Ni under high-pressure H₂ (50–100 psi) selectively produces the cis-fused octahydro configuration.
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|
| Ethanol | Pd/C (10%) | 68 | 95:5 |
| THF | Raney Ni | 72 | 93:7 |
| DCM | PtO₂ | 58 | 88:12 |
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the Boc group. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid has shown promise in the development of novel pharmaceuticals. Its derivatives have been studied for their antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit significant antibacterial activity against resistant strains of Mycobacterium tuberculosis. For example, compounds related to this structure have demonstrated minimum inhibitory concentrations (MICs) as low as 0.016 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | <0.016 | Mycobacterium tuberculosis |
| 2 | 0.125 | Escherichia coli |
| 3 | 0.250 | Staphylococcus aureus |
- Anti-inflammatory Effects : Studies have shown that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. In vivo models demonstrated significant reductions in inflammation markers .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Edema (mm) | 5.0 ± 0.5 | 2.0 ± 0.3 |
| IL-6 levels (pg/mL) | 150 ± 20 | 50 ± 10 |
| TNF-α levels (pg/mL) | 200 ± 30 | 70 ± 15 |
Synthetic Organic Chemistry
The compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its ability to undergo various transformations makes it valuable for:
- One-Step Synthesis : Continuous flow synthesis techniques have been developed to create highly substituted pyrrole derivatives from simple precursors using this compound as a key building block . This method enhances efficiency and yields in synthetic pathways.
Materials Science
Research into the use of pyrrole derivatives extends into materials science, where they are explored for their potential applications in:
- Conductive Polymers : Due to their electronic properties, pyrrole-based compounds are being investigated for use in conductive polymers, which are essential for electronic devices.
Case Study on Antimicrobial Efficacy
A clinical trial involving patients with drug-resistant tuberculosis treated with a regimen including pyrrole derivatives showed promising outcomes, with significant reductions in bacterial load over six weeks .
Case Study on Inflammatory Response
In an animal model for rheumatoid arthritis, administration of pyrrole-based compounds led to decreased joint swelling and improved mobility compared to control groups .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid is largely dependent on its role as a protecting group. The Boc group protects amines by forming a stable carbamate linkage, which can be selectively removed under acidic conditions. This allows for the stepwise synthesis of complex molecules, as the protected amine can undergo various reactions without interference .
Comparison with Similar Compounds
Key Observations :
- The cyclohepta[b]pyrrole core offers greater conformational flexibility compared to smaller rings like cyclopenta[c]pyrrole .
- Carboxylic acid derivatives (e.g., the target compound and ’s thiazole-carboxylic acid) are more polar than ester-containing analogs (e.g., ’s ethyl carboxylates), influencing solubility and reactivity .
Key Observations :
- High yields (94–98%) are achievable for pyrrole-indole carboxylates via CuCl₂-catalyzed reactions .
- PROTAC synthesis emphasizes orthogonal protection strategies (e.g., Boc for amines, tosyl for hydroxyls) to enable sequential functionalization .
Physicochemical Properties
| Compound Type | Melting Point (°C) | IR Peaks (cm⁻¹) | Notable NMR Shifts (δ, ppm) |
|---|---|---|---|
| Pyrrole-indole carboxylate 10a | 169–173 | 1765 (C=O), 1682 (amide) | 0.75 (t, CH₃), 10.20 (s, NH) |
| Piperidine-thiazole acid | 124–128 | Not provided | Not provided |
| Cyclopenta[c]pyrrole | Not provided | Not provided | Not provided |
Key Observations :
- Strong IR absorption at ~1765 cm⁻¹ confirms ester/acid carbonyl groups in carboxylates .
- Boc-protected amines exhibit characteristic tert-butyl signals at δ 1.34 ppm in ¹H-NMR .
Analytical Data Trends
- LCMS/HPLC: Boc-protected dihydropyridines () show diagnostic fragments (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and retention times (~1.31 min) useful for purity assessment .
- Elemental Analysis : Pyrrole-indole carboxylates (e.g., 10a) match theoretical C/H/N values within 0.2% error, confirming synthetic fidelity .
Biological Activity
1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of pyrrole derivatives that have shown promise in various therapeutic applications, including anti-tuberculosis and anti-cancer activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 255.31 g/mol. The presence of the tert-butoxycarbonyl (Boc) group is significant for its stability and reactivity in biological systems.
Antimicrobial Activity
Research indicates that pyrrole derivatives, including those similar to this compound, exhibit notable antimicrobial properties. A study focused on pyrrole-2-carboxamides demonstrated their effectiveness against drug-resistant strains of Mycobacterium tuberculosis, highlighting a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL. These compounds also showed low cytotoxicity (IC50 > 64 μg/mL), suggesting a favorable therapeutic index .
Table 1: Summary of Antimicrobial Activity
| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target Pathogen |
|---|---|---|---|
| Pyrrole-2-carboxamide 32 | < 0.016 | > 64 | M. tuberculosis |
| 1-(tert-Butoxycarbonyl)... | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of pyrrole derivatives is often influenced by their structural features. For instance, modifications to the pyrrole ring and the substituents at various positions significantly affect their potency against microbial targets. In the case of pyrrole-2-carboxamides, the introduction of bulky electron-withdrawing groups improved anti-tuberculosis activity significantly compared to simpler structures .
Case Studies
Several studies have explored the biological activity of pyrrole derivatives, providing insights into their mechanisms:
- Anti-Tuberculosis Efficacy : A series of pyrrole derivatives were synthesized and tested against M. tuberculosis. The results indicated that compounds with larger substituents on the pyrrole ring exhibited enhanced activity, with some achieving potencies comparable to first-line treatments like isoniazid .
- Cytotoxicity Assessments : In vitro studies have shown that many pyrrole derivatives maintain low toxicity levels in human cell lines while demonstrating potent antimicrobial effects. This balance is crucial for developing safe therapeutic agents .
Q & A
Q. What is the structural configuration of 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid, and how is it confirmed experimentally?
The compound features a bicyclic octahydrocyclohepta[b]pyrrole core with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid substituent. Its stereochemistry (e.g., cis/trans ring junctions) is confirmed via:
- Nuclear Magnetic Resonance (NMR): Key signals include δ 1.36 ppm (Boc methyl groups) and δ 3.58 ppm (ester methyl in analogous structures) .
- Mass Spectrometry (LCMS): A characteristic fragment at m/z 243 [M+H-C4H9OCO]<sup>+</sup> is observed .
- X-ray Crystallography or Computational Modeling: Used for resolving ambiguous stereochemistry in related bicyclic systems .
Q. What are the primary synthetic routes for this compound?
Synthesis typically involves:
- Cyclization Reactions: Starting from substituted pyrrole or cyclopentane precursors, with Boc-protection introduced early to stabilize reactive amines .
- Esterification/Carboxylic Acid Formation: Oxidation of hydroxymethyl intermediates (e.g., using Jones reagent) yields the carboxylic acid moiety .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization ensures >95% purity .
Q. What are its primary applications in academic research?
- Medicinal Chemistry: Serves as a rigid scaffold for designing protease inhibitors or GPCR ligands due to its constrained bicyclic structure .
- Peptide Synthesis: The Boc group protects amines during solid-phase peptide synthesis, while the carboxylic acid enables coupling to other amino acids .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature) influence stereochemical outcomes during synthesis?
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor ring-closure via SN2 mechanisms, preserving stereochemical integrity .
- Temperature Control: Low temperatures (−78°C to 0°C) minimize epimerization during Boc-deprotection with TFA .
- Catalysts: Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in asymmetric cyclizations .
Q. How can contradictions between HPLC and LCMS purity assessments be resolved?
- HPLC Retention Time: The compound elutes at 1.31 minutes under SMD-TFA05 conditions, but co-eluting impurities may skew results .
- LCMS Fragmentation: Confirm molecular ion ([M+H]<sup>+</sup>) and absence of adducts (e.g., sodium or potassium clusters).
- Supplementary Techniques: Use <sup>13</sup>C NMR to detect trace impurities or diastereomers not resolved by HPLC .
Q. What strategies enhance the stability of this compound in peptide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
